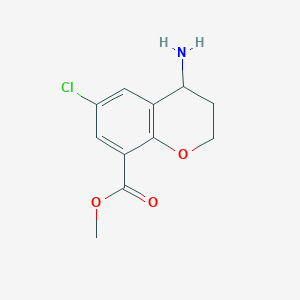
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is a chemical compound with the molecular formula C11H12ClNO3 It is a derivative of chromane, a bicyclic organic compound, and contains functional groups such as an amino group, a chloro group, and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-6-chlorochromane and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the esterification process.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
化学反应分析
Types of Reactions
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学研究应用
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Methyl 4-amino-8-chlorochromane-6-carboxylate: A similar compound with the chloro and carboxylate groups in different positions.
Methyl 4-amino-6-chlorochromane-8-carboxylate: The non-hydrochloride form of the compound.
Uniqueness
Methyl 4-amino-6-chlorochromane-8-carboxylate hydrochloride is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C11H12ClNO3 |
|---|---|
分子量 |
241.67 g/mol |
IUPAC 名称 |
methyl 4-amino-6-chloro-3,4-dihydro-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C11H12ClNO3/c1-15-11(14)8-5-6(12)4-7-9(13)2-3-16-10(7)8/h4-5,9H,2-3,13H2,1H3 |
InChI 键 |
FPLJCEBTVGRQBI-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC2=C1OCCC2N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


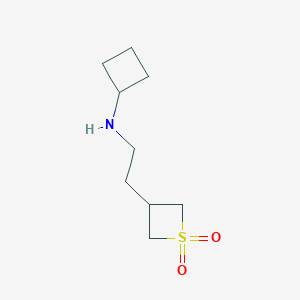
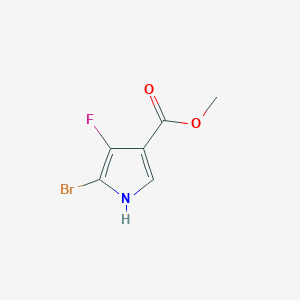
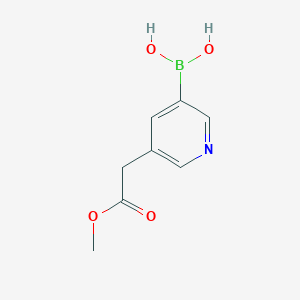
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3,4-difluorophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12952948.png)
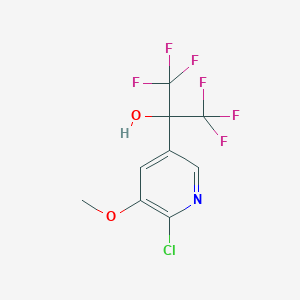
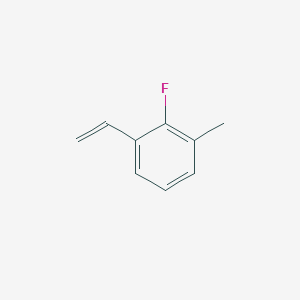
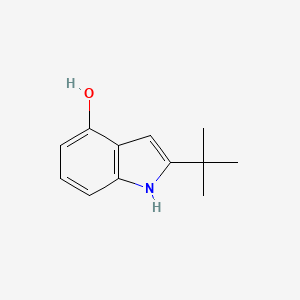
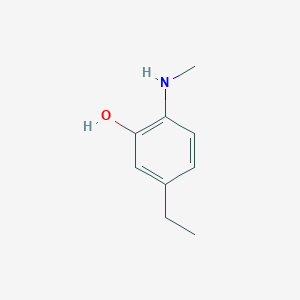

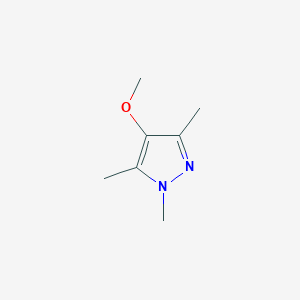
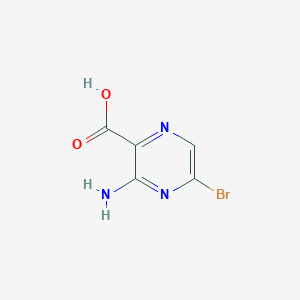
![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)


